molecular formula C16H14FNO2 B4523853 N-[4-(allyloxy)phenyl]-3-fluorobenzamide

N-[4-(allyloxy)phenyl]-3-fluorobenzamide

Cat. No.: B4523853
M. Wt: 271.29 g/mol
InChI Key: CDUFYCMWGUASRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(allyloxy)phenyl]-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group linked to a 4-(allyloxy)phenylamine moiety.

Properties

IUPAC Name

3-fluoro-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-2-10-20-15-8-6-14(7-9-15)18-16(19)12-4-3-5-13(17)11-12/h2-9,11H,1,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUFYCMWGUASRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

The substitution pattern on the benzamide and phenyl rings significantly impacts physicochemical and biological properties. Key comparisons include:

N-[2-(allyloxy)phenyl]-3-chlorobenzamide (CAS: 899509-25-2)
  • Structure : Chlorine replaces fluorine at the 3-position; allyloxy group is at the ortho position on the phenyl ring.
  • Molecular Weight: 287.74 g/mol (C₁₆H₁₄ClNO₂).
  • Key Differences :
    • The ortho-substituted allyloxy group may reduce steric accessibility compared to the para-substituted target compound.
    • Chlorine’s larger atomic radius and lower electronegativity vs. fluorine could alter electronic effects and binding interactions .
N-(4-ethylphenyl)-4-fluorobenzamide (CAS: 101398-04-3)
  • Structure : Fluorine at the 4-position; ethyl substituent on the phenyl ring.
  • Molecular Weight: Not explicitly stated, but estimated ~257.3 g/mol (C₁₅H₁₄FNO).
  • Fluorine’s position (para vs. meta) affects dipole moments and hydrogen-bonding capacity .
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, )
  • Activity : Potent antagonist of ZAC (zinc-activated channel), with near-complete inhibition at 10 μM.
  • Comparison :
    • The 3-fluorophenyl group in TTFB mirrors the target compound’s benzamide moiety, suggesting shared electronic advantages.
    • Replacement of fluorine with ethoxy or acetyl groups reduces potency, highlighting fluorine’s critical role in activity .
N-(3-{[N-(cyclopropylmethyl)-2-ethylbutanamido]methyl}-4-(dimethylamino)phenyl)-3-fluorobenzamide ()
  • Structure: Complex side chain with cyclopropyl and dimethylamino groups.
  • Molecular Weight : ~437.5 g/mol (C₂₆H₃₄FN₃O₂).
  • Key Differences :
    • The extended side chain likely enhances target selectivity but may reduce solubility compared to the simpler allyloxy group in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP* Key Substituents
N-[4-(allyloxy)phenyl]-3-fluorobenzamide ~271.3 (C₁₆H₁₄FNO₂) Not reported ~2.8 3-Fluorobenzamide, 4-allyloxy
N-[2-(allyloxy)phenyl]-3-chlorobenzamide 287.74 Not reported ~3.1 3-Chlorobenzamide, 2-allyloxy
TTFB () ~292.4 (C₁₅H₁₆FN₃OS) Not reported ~3.5 3-Fluorobenzamide, tert-butyl
Example 53 () 589.1 (M⁺+1) 175–178 ~4.2 Fluorinated chromen, pyrazolo

*LogP estimated using fragment-based methods.

  • Key Observations :
    • Fluorine reduces LogP slightly compared to chlorine, improving aqueous solubility.
    • Higher molecular weight compounds (e.g., Example 53 in ) exhibit elevated melting points, suggesting crystalline stability .

Structural Insights from Crystallography

A crystal structure in reveals that 3-fluorobenzamide derivatives form stable interactions with proteins via hydrogen bonding (fluorine as a weak H-bond acceptor) and π-π stacking. The para-allyloxy group in the target compound may adopt a conformation that minimizes steric clashes, enhancing binding compared to ortho-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(allyloxy)phenyl]-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(allyloxy)phenyl]-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.